![molecular formula C16H25NO B3853413 N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine](/img/structure/B3853413.png)
N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine
Overview
Description
N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine, also known as MPHP, is a psychoactive drug that has been widely researched for its potential use in the treatment of various mental disorders.
Mechanism of Action
N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine acts as a potent dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This leads to an increase in dopamine signaling, which is associated with improved mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine has been shown to have a wide range of biochemical and physiological effects, including increased dopamine release, increased heart rate, and increased blood pressure. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to increase dopamine signaling in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine is its high potency and selectivity for the dopamine transporter, which makes it an ideal candidate for studying the role of dopamine in various mental disorders. However, its psychoactive effects can make it difficult to use in certain lab experiments, and its potential for abuse and addiction must be carefully monitored.
Future Directions
There are many potential future directions for the research of N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine, including its use in the treatment of various mental disorders, its potential as a tool for studying the role of dopamine in the brain, and its potential as a therapeutic agent for other neurological conditions. Further research is needed to fully understand the potential benefits and limitations of N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine and to develop safe and effective treatments based on its mechanism of action.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine has been studied extensively for its potential use in the treatment of various mental disorders, including depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the dopamine transporter and can increase dopamine release in the brain, leading to an improvement in mood and cognitive function.
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(17-15-5-3-4-6-15)7-8-14-9-11-16(18-2)12-10-14/h9-13,15,17H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXAYYFRMVHKAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)butan-2-yl]cyclopentanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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